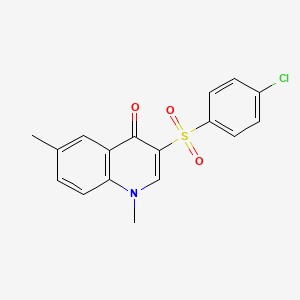

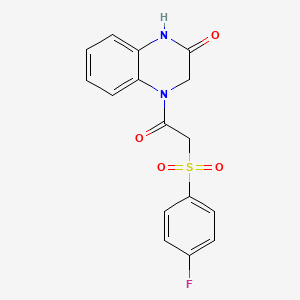

![molecular formula C17H20N2O3 B2798613 N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide CAS No. 866157-79-1](/img/structure/B2798613.png)

N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Exploration

Syntheses of Conformationally Rigid Catecholamine Derivatives : Research explored the synthesis of conformationally rigid derivatives of catecholamines from naphthalene derivatives, showcasing the structural diversity and potential for pharmacological applications of naphthalene-based compounds (Oka et al., 1977).

N-Methylated 1,8-Diaminonaphthalenes as Bifunctional Nucleophiles : This study highlighted the use of N-methylated diaminonaphthalenes in creating heterocyclic and double proton sponges, indicating the versatile chemical reactivity and application of naphthalene derivatives in synthesizing novel organic structures (Ozeryanskii et al., 2020).

Applications in Material Science and Catalysis

Polymerization of 1,3-Dienes with Functional Groups : Investigated the anionic polymerization of N,N-diethyl-2-methylene-3-butenamide, a 1,3-butadiene derivative with a diethylamide function, demonstrating the potential for creating polymers with predictable molecular weights and narrow distributions, showcasing the utility of naphthalene derivatives in material science (Takenaka et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of GNF-Pf-1702 is the Induced myeloid leukemia cell differentiation protein Mcl-1 (MCL1) . MCL1 is a member of the Bcl-2 family and plays a crucial role in the regulation of apoptosis and cell survival . It has two isoforms: Isoform 1 inhibits apoptosis, while Isoform 2 promotes apoptosis .

Biochemical Pathways

The biochemical pathways affected by GNF-Pf-1702 are related to the regulation of apoptosis and cell survival, given its target MCL1’s role in these processes

Result of Action

The result of GNF-Pf-1702’s action would be changes in the regulation of apoptosis and cell survival due to its interaction with MCL1 . This could potentially lead to effects at the molecular and cellular levels, such as altered cell proliferation and survival rates.

Propiedades

IUPAC Name |

N-[3-(methylamino)-1,4-dioxonaphthalen-2-yl]-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-5-13(20)19(10(2)3)15-14(18-4)16(21)11-8-6-7-9-12(11)17(15)22/h6-10,18H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRLJVAPUPIDGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=C(C(=O)C2=CC=CC=C2C1=O)NC)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol](/img/structure/B2798530.png)

![N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine](/img/structure/B2798533.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2798538.png)

![N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]butanamide](/img/structure/B2798542.png)

![N-(3-chloro-4-methylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2798545.png)

![Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2798547.png)